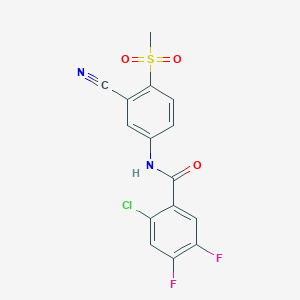

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide” is a chemical compound with the molecular formula C15H9ClF2N2O3S . It has gained significant attention in the scientific community due to its potential therapeutic application in various fields.

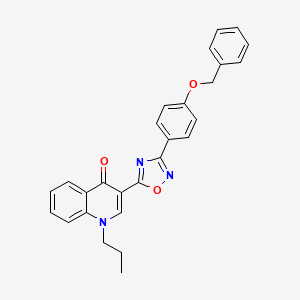

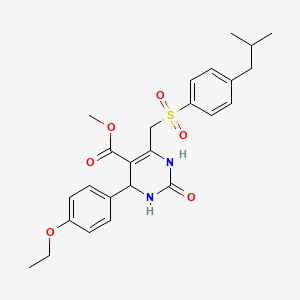

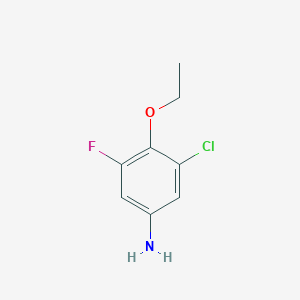

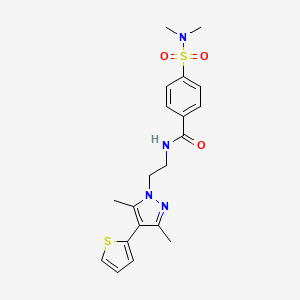

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with various functional groups attached, including a chloro group, a cyano group, a methylsulfonyl group, and two fluoro groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.76 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Therapeutic Importance

Thiophene and its substituted derivatives, which include “2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Synthesis of Biologically Active Compounds

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Anti-tubercular Agents

Reactions of “2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” with substituted 5-phenyl-1,3,4-oxadiazole-2 thiol gave N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These were synthesized and assessed for their efficacy as antitubercular agents against tuberculosis .

Anti-cancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anti-cancer agents .

Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .

Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such as5-lipoxygenase (5-LOX) . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that have been implicated in a variety of inflammatory responses.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby disrupting the production of leukotrienes .

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the activity of 5-LOX. This could lead to a decrease in the production of leukotrienes, potentially reducing inflammation and other related responses .

Result of Action

If it does indeed inhibit 5-lox, it could potentially reduce inflammation and other related responses by decreasing the production of leukotrienes .

Propiedades

IUPAC Name |

2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAPOTJTYJUSRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)

![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)

![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)

![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)

![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)